molecular formula C14H8Br2N2O B14569851 2H-Indol-2-one, 5-bromo-3-[(2-bromophenyl)imino]-1,3-dihydro- CAS No. 61600-01-9

2H-Indol-2-one, 5-bromo-3-[(2-bromophenyl)imino]-1,3-dihydro-

Cat. No.: B14569851
CAS No.: 61600-01-9
M. Wt: 380.03 g/mol
InChI Key: JMMGCTSHKMHAQW-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 5-bromo-3-[(2-bromophenyl)imino]-1,3-dihydro- is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 5-bromo-3-[(2-bromophenyl)imino]-1,3-dihydro- typically involves the reaction of 5-bromoindole with 2-bromobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 5-bromo-3-[(2-bromophenyl)imino]-1,3-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-Indol-2-one, 5-bromo-3-[(2-bromophenyl)imino]-1,3-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 5-bromo-3-[(2-bromophenyl)imino]-1,3-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Indol-2-one, 5-bromo-3-[(2-bromophenyl)imino]-1,3-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual bromine substitution enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

CAS No.

61600-01-9

Molecular Formula

C14H8Br2N2O

Molecular Weight

380.03 g/mol

IUPAC Name

5-bromo-3-(2-bromophenyl)imino-1H-indol-2-one

InChI

InChI=1S/C14H8Br2N2O/c15-8-5-6-11-9(7-8)13(14(19)18-11)17-12-4-2-1-3-10(12)16/h1-7H,(H,17,18,19)

InChI Key

JMMGCTSHKMHAQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O)Br

Origin of Product

United States

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